1-(2,6-Dichlorophenyl)pentan-2-one

Description

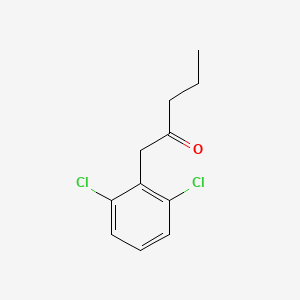

1-(2,6-Dichlorophenyl)pentan-2-one is a chlorinated aromatic ketone characterized by a pentan-2-one chain attached to a 2,6-dichlorophenyl group.

Properties

Molecular Formula |

C11H12Cl2O |

|---|---|

Molecular Weight |

231.11 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)pentan-2-one |

InChI |

InChI=1S/C11H12Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6H,2,4,7H2,1H3 |

InChI Key |

ILLLMXSAJWJPKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)pentan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dichlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)pentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain molecular targets, while the ketone group can participate in various chemical reactions within the biological environment.

Comparison with Similar Compounds

Comparative Data Table

| Compound | CAS Number | Key Functional Groups | Polarity | Applications |

|---|---|---|---|---|

| 1-(2,6-Dichlorophenyl)pentan-2-one | Not explicitly listed | Aromatic Cl, ketone | Moderate | Synthetic intermediates |

| 2,6-Dichlorophenol | 25167-81-1 | Aromatic Cl, hydroxyl | High | Pesticide synthesis |

| 3,4-Dichlorophenol | 87-65-0, 95-77-2 | Aromatic Cl, hydroxyl | High | Disinfectants, resins |

| 1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea | Not listed | Aromatic Cl, thiourea, amine | High | Biomedical chromatography |

| SCH530348 | Not listed | 2,6-Dichlorophenyl, amide | Variable | Thrombin inhibition |

Research Findings and Implications

- Reactivity: The ketone group in this compound enables nucleophilic additions, distinguishing it from phenolic or thiourea derivatives that undergo electrophilic substitution or hydrogen bonding .

- Bioactivity : While 2,6-dichlorophenyl-containing pharmaceuticals like SCH530348 target G-protein-coupled receptors, the simpler ketone derivative may serve as a scaffold for probing structure-activity relationships in drug design .

- Thermal Stability: Symmetric 2,6-substitution likely enhances thermal stability compared to 3,4-dichlorophenol, as seen in analogous aromatic systems .

Biological Activity

1-(2,6-Dichlorophenyl)pentan-2-one is an organic compound notable for its unique structure and potential biological activity. Characterized by a pentan-2-one backbone with a dichlorophenyl substituent, this compound has garnered attention in pharmacological research due to its possible interactions with various biological targets, including enzymes and receptors. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring enhances its chemical properties, influencing both reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHClO, with a molecular weight of approximately 215.08 g/mol. The dichlorophenyl group significantly affects the compound's steric and electronic properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 215.08 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Research indicates that this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its chlorinated phenyl group. These interactions could lead to modulation or inhibition of enzyme activities or receptor functions. The specific binding mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit affinity for certain protein targets.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound in various contexts:

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Initial findings suggest that it may inhibit enzymes related to cancer metabolism, although detailed mechanisms are yet to be fully elucidated.

- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown potential in reducing cell viability in pancreatic cancer cells (PANC-1 and BxPC-3), suggesting a possible role in cancer therapy.

- Binding Affinity : The presence of the dichlorophenyl group appears to enhance binding affinity to certain receptors compared to non-chlorinated analogs. This increased affinity may lead to more pronounced biological effects.

Case Studies

A few case studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : A study assessed the impact of this compound on PANC-1 and BxPC-3 cell lines. Results showed that at concentrations above 10 µM, cell viability dropped below 50%, indicating significant cytotoxicity against these cancer cells.

- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with specific metabolic enzymes. It was found that the compound could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2,4-Dichlorophenyl)pentan-2-one | Chlorine at positions 2 and 4 | Different steric effects due to chlorine positioning |

| 1-(3-Chlorophenyl)pentan-2-one | Chlorine at position 3 | Variation in reactivity due to single chlorine atom |

| 1-(3,5-Dichlorophenyl)pentan-2-one | Chlorine at positions 3 and 5 | Different electronic effects impacting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.